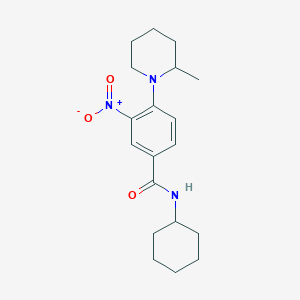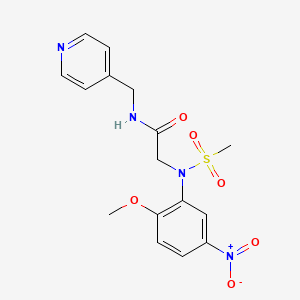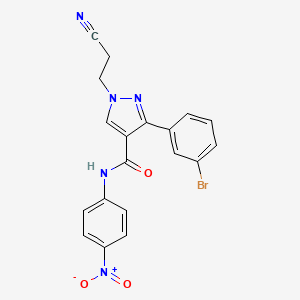![molecular formula C26H22N4O8 B4177830 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B4177830.png)
2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid
描述
This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, carbonyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include the following steps:
-
Formation of the Isoindoline Core: : The synthesis begins with the formation of the isoindoline core, which can be achieved through the cyclization of a suitable precursor. This step typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step requires a methoxy-substituted aromatic compound and a suitable nucleophile, such as an amine.
-
Formation of the Nitro Group: : The nitro group can be introduced through a nitration reaction, which involves the use of a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4).
-
Coupling Reactions: : The final steps involve coupling reactions to attach the remaining functional groups. These reactions may include amide bond formation, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the final product.
化学反应分析
Types of Reactions
2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets, such as hydrogen bonding, hydrophobic interactions, and covalent modifications.
相似化合物的比较
Similar compounds to 2-[3-[4-[(4-Methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid include:
2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-aminophenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with an amino group instead of a nitro group.
2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-chlorophenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a chlorine atom instead of a nitro group.
2-{3-[(4-{[(4-methoxyphenyl)amino]carbonyl}-2-hydroxyphenyl)amino]propyl}-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitro group.
属性
IUPAC Name |
2-[3-[4-[(4-methoxyphenyl)carbamoyl]-2-nitroanilino]propyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-38-18-7-5-17(6-8-18)28-23(31)15-4-10-21(22(14-15)30(36)37)27-11-2-12-29-24(32)19-9-3-16(26(34)35)13-20(19)25(29)33/h3-10,13-14,27H,2,11-12H2,1H3,(H,28,31)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBMPXURDRVUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-Methoxyphenoxy)ethylsulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole](/img/structure/B4177780.png)
![N-[2,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B4177786.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4177788.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4177795.png)
![3-chloro-N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide](/img/structure/B4177798.png)


![2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4177826.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4177838.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4177844.png)
![4-ethyl-5-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4177846.png)
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4177853.png)
